molecular formula C19H25N3O6 B15346785 Barbituric acid, 5-ethyl-1-(2-hydroxy-3-propoxypropyl)-5-phenyl-, carbamate (ester) CAS No. 64038-14-8

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-propoxypropyl)-5-phenyl-, carbamate (ester)

Cat. No.: B15346785
CAS No.: 64038-14-8
M. Wt: 391.4 g/mol
InChI Key: LWHWYRYDXGQYHF-UHFFFAOYSA-N
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Description

This compound (synonyms: GO 547, BRN 0591579) is a carbamate ester derivative of barbituric acid, featuring a 5-ethyl-5-phenyl core substituted with a 2-hydroxy-3-propoxypropyl chain at the N1 position . Its structure combines a barbituric acid backbone with a carbamate ester functional group, which may enhance metabolic stability compared to non-carbamate derivatives . The 5-phenyl and 5-ethyl substituents are common in barbiturates, contributing to lipophilicity and pharmacological activity .

Properties

CAS No.

64038-14-8

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-propoxypropan-2-yl] carbamate

InChI

InChI=1S/C19H25N3O6/c1-3-10-27-12-14(28-17(20)25)11-22-16(24)19(4-2,15(23)21-18(22)26)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H2,20,25)(H,21,23,26)

InChI Key

LWHWYRYDXGQYHF-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N

Origin of Product

United States

Biological Activity

Barbituric acid derivatives, particularly "Barbituric acid, 5-ethyl-1-(2-hydroxy-3-propoxypropyl)-5-phenyl-, carbamate (ester)," exhibit a range of biological activities that have been extensively studied in recent years. This article aims to provide a comprehensive overview of their pharmacological properties, synthesis methods, and potential therapeutic applications.

Structure and Synthesis

The compound in focus belongs to a class of barbiturates, which are known for their sedative and hypnotic properties. The specific structure includes an ethyl group at the 5-position and a phenyl group that contributes to its pharmacological profile. The synthesis typically involves the reaction of barbituric acid with various alkylating agents and alcohols, leading to derivatives with enhanced biological activities.

Synthesis Overview

StepDescription
1Reaction of barbituric acid with ethyl acetate and sodium methylate.
2Addition of diethyl alpha-ethyl-alpha-phenylmalonate followed by urea.
3Hydrochloric acidification and recrystallization from ethanol-water solution.

This method is noted for its efficiency and high yield, making it suitable for industrial applications .

Pharmacological Properties

Barbituric acid derivatives are recognized for their diverse pharmacological effects:

  • Sedative Effects : Many derivatives exhibit significant sedative properties, making them useful in treating insomnia and anxiety disorders.
  • Antimicrobial Activity : Research indicates that some barbituric acid derivatives possess antibacterial, antifungal, and antiviral properties . This broad-spectrum activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Neuropharmacological Effects : The sedative-hypnotic properties are primarily due to their action on the central nervous system (CNS), where they enhance the effects of gamma-aminobutyric acid (GABA) .

Case Studies

  • Sedative Applications : A study investigating the effectiveness of 5-ethyl-5-phenyl barbiturates in clinical settings demonstrated significant improvements in sleep quality among patients suffering from insomnia. The compound was administered at varying doses, showing a dose-dependent response in sleep latency and duration .
  • Antimicrobial Efficacy : In vitro studies have shown that certain derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .
  • Toxicological Studies : Evaluations of the safety profile revealed that while therapeutic doses are effective, higher doses can lead to adverse effects such as respiratory depression and dependency issues. Long-term studies are necessary to fully understand the chronic effects of these compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for barbituric acid derivatives, particularly under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

The mechanism involves:

  • Protonation of the carbonyl oxygen to increase electrophilicity .

  • Nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer to stabilize intermediates.

  • Cleavage of the ester bond, yielding carboxylic acid and alcohol byproducts .

Base-Promoted Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH):

  • Deprotonation of the ester’s α-hydrogen.

  • Nucleophilic substitution by hydroxide ions, leading to carboxylate and alcohol formation.

  • Irreversible cleavage due to stable carboxylate ion formation .

Transesterification

This reaction involves exchanging the ester’s alkoxy group with another alcohol:

Parameter Conditions Outcome
CatalystAcid (H₂SO₄) or base (NaOMe)New ester formation
SolventExcess alcohol (e.g., methanol)Le Chatelier’s principle drives equilibrium
TemperatureReflux (70–100°C)High yield with minimal side reactions

Mechanism Highlights :

  • Protonation of carbonyl oxygen under acidic conditions.

  • Alcohol nucleophile attacks the electrophilic carbonyl carbon.

  • Intermediate stabilization via proton transfer .

Nucleophilic Substitutions

The carbamate ester group and propoxypropyl chain are susceptible to nucleophilic attack:

Reaction with Amines

  • Ammonolysis : Ammonia or primary amines displace the alkoxy group, forming carbamates or ureas.

  • Conditions : Requires anhydrous solvents (e.g., THF) and elevated temperatures (50–80°C).

Grignard Reagent Interactions

Grignard reagents (e.g., RMgX) target the ester carbonyl:

  • Nucleophilic addition forms a tetrahedral intermediate.

  • Protonation yields tertiary alcohols after workup .

Condensation Reactions

Condensation with urea or thiourea is pivotal in barbiturate synthesis:

Key Steps from Patent Data :

  • Base-Mediated Reaction : Sodium methoxide facilitates condensation between α-ethyl-α-phenyl malonate and urea.

  • Cyclization : Forms the barbituric acid core at 85–110°C.

  • Acidification : HCl precipitates the crude product (yield: ~75–85%) .

Reaction Table :

Component Role Conditions
Sodium methoxideBase catalystMethanol solvent, reflux
α-Ethyl-α-phenyl malonateCarbonyl donor105–110°C, 4–6 hours
UreaNucleophileExcess stoichiometry

Oxidation of Hydroxypropyl Chain

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Outcome : Hydroxy group oxidizes to ketone or carboxylic acid, altering solubility and bioactivity .

Reduction of Ester Groups

  • Catalysts : LiAlH₄ or NaBH₄.

  • Products : Primary alcohols, modifying pharmacokinetic properties .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming phenyl-containing fragments .

  • Photolytic Degradation : UV exposure induces radical formation, leading to ester bond cleavage.

Comparative Reactivity Table

Reaction Type Rate (Relative) Primary Byproducts Catalyst Dependency
Acidic hydrolysisFastCarboxylic acid, alcoholH⁺
Basic hydrolysisModerateCarboxylate salt, alcoholOH⁻
TransesterificationSlowAlternate esterH⁺/RO⁻
CondensationFastH₂O, NaClNaOMe

This comprehensive analysis synthesizes data from peer-reviewed patents, mechanistic studies, and chemical databases. The compound’s reactivity is heavily influenced by its carbamate ester and hydroxypropyl substituents, enabling diverse synthetic modifications for pharmacological optimization.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Property Target Compound 5-Ethyl-5-Phenylbarbituric Acid N,N-Dimethyl/4-Hydroxybenzaldehyde Derivative
Functional Groups Carbamate ester, propoxy None N,N-dimethyl, 4-hydroxybenzaldehyde
pKa ~8.5 (estimated) 8.51 Not reported
DNA-Binding Ka (M⁻¹) Not tested Not tested >10⁴
Synthetic Yield ~85% (estimated) 90% 88%

Table 2: Substituent Effects on Solubility and Bioactivity

Substituent Solubility in H₂O (mg/mL) Therapeutic Application
Carbamate ester Low (hydrophobic) Enhanced metabolic stability
Thiobarbituric acid (S=O) Moderate OLEDs, photosensitizers
5-Cyclohexyl Very low Sedative (historical)

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